molecular formula C13H27N3 B6143848 [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine CAS No. 891639-48-8

[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine

Cat. No.: B6143848
CAS No.: 891639-48-8
M. Wt: 225.37 g/mol
InChI Key: JJMGKSYAXUJMID-UHFFFAOYSA-N
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Description

“[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” is a chemical compound with the CAS Number: 891639-48-8 . It has a molecular weight of 225.38 . The compound is also known as LY278584. The physical form of this compound is oil .


Molecular Structure Analysis

The IUPAC Name of the compound is [1- (4-methyl-1-piperazinyl)cycloheptyl]methylamine . The InChI Code is 1S/C13H27N3/c1-15-8-10-16 (11-9-15)13 (12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 225.38 . It is stored at a temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One area of scientific research involving similar compounds to “[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” focuses on the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors, including compounds with structural motifs similar to the queried chemical, are critical in assessing drug-drug interactions by selectively inhibiting specific CYP isoforms, which are responsible for the metabolism of many drugs. This research is crucial for predicting potential interactions in multi-drug regimens, which is vital for patient safety and effective pharmacotherapy (Khojasteh et al., 2011).

Behavioral Pharmacology of Novel Compounds

Another significant application lies in the behavioral pharmacology of novel compounds like AR-A000002, which structurally resembles the queried compound. These studies explore the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. Such research provides insights into the therapeutic potential of these compounds in treating anxiety and affective disorders, contributing to the development of new medications (Hudzik et al., 2003).

DNA Minor Groove Binders

Research also extends to compounds like Hoechst 33258 and its analogs, which share a similar structural motif with “this compound”. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is leveraged in fluorescent DNA staining, crucial for chromosome and nuclear staining in cell biology. Such studies are foundational for understanding cellular processes and for diagnostic applications in medicine and research (Issar & Kakkar, 2013).

Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) has also prompted research into the effects and pharmacology of compounds structurally related to “this compound”. Studies in this area focus on understanding the acute and long-term effects of NPS, their mechanism of action, potential for abuse, and health risks. This research is critical for public health and safety, informing policy, and developing strategies for harm reduction (Zawilska, 2014).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Future Directions

The potential implications of “[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” in various fields have gained significant attention in scientific research. Further studies could explore its potential uses in medicine, particularly in anti-inflammatory treatments .

Properties

IUPAC Name

[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15-8-10-16(11-9-15)13(12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMGKSYAXUJMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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